Pyrimidine

Overview

Description

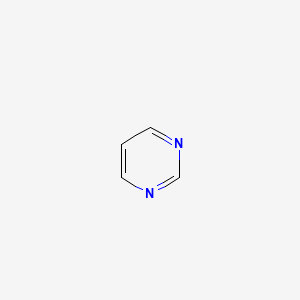

Pyrimidine is a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 . It serves as a foundational scaffold in nucleic acids (as cytosine, thymine, and uracil) and is integral to biologically critical molecules like folic acid, vitamin B1 (thiamine), and synthetic drugs targeting cancer, viral infections, and inflammation . Its synthetic versatility allows for diverse substitutions at C2, C4, C5, and C6 positions, enabling tailored pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine can be synthesized through various methods, including:

Condensation Reactions: Ethyl acetoacetate with amidines.

Oxidative Annulation: Involving anilines, aryl ketones, and DMSO.

Three-Component Coupling Reactions: Using functionalized enamines, triethyl orthoformate, and ammonium acetate.

Industrial Production Methods: Industrial production often involves the cyclization of carbonyl compounds with amidines under catalytic conditions. For example, a copper-catalyzed cyclization of ketones with nitriles .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives.

Reduction: Reduction reactions can modify this compound to produce dihydropyrimidines.

Substitution: Both electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Produces this compound N-oxides.

Reduction: Forms dihydropyrimidines.

Substitution: Results in various substituted pyrimidines.

Scientific Research Applications

Pyrimidine is a crucial aromatic heterocycle, rich in electrons, serving as a fundamental component of DNA and RNA within the human body . Its structural versatility and ease of synthesis have led to widespread therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant uses . Pyrimidines have also demonstrated medicinal properties relevant to central nervous system agents, calcium channel blockers, and antidepressants . The this compound scaffold is readily modifiable at the 2, 4, 5, and 6 positions, further expanding its utility .

Scientific Research Applications

Antimicrobial Applications:

- Aryl sulfonamide this compound derivatives have shown promise as antifungal agents against fungal infections such as Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis . Some compounds have demonstrated antifungal activity equivalent to or up to 5-fold higher than Amphotericin B .

- This compound derivatives are also being explored as potential antimicrobial agents against bacterial strains such as Salmonella typhimurium, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Antiviral Applications:

- Certain this compound compounds have shown effectiveness as inhibitors of the Zika virus (ZIKV) and Dengue virus (DENV-2) . For example, compound 88 has shown EC50 values of 2.4 μM and 1.4 μM against ZIKV and DENV-2, respectively .

- Compound 90 demonstrated significant antiviral action against both ZIKV and DENV-2 .

Anticancer Applications:

- This compound metabolism plays a significant role in tumor progression, as rapidly proliferating cancer cells require increased nucleotide synthesis to support DNA and RNA production .

- In prostate cancer research, this compound metabolism was found to be significantly upregulated in a specific subgroup, suggesting a potential therapeutic target . Targeting this compound metabolism in specific cellular contexts could disrupt the nucleotide supply essential for cancer cell growth .

Anti-inflammatory Applications:

- This compound derivatives have demonstrated anti-inflammatory effects . Novel pyrazolo[3,4-d]this compound derivatives have been synthesized and screened for their anti-inflammatory potential through in vitro COX-1/COX-2 inhibition analysis and in vivo tests .

Other Applications:

- Pyrazolo-pyrimidine derivatives have been synthesized and screened for anti-Alzheimer’s, anti-diabetic, anti-arthritic, antioxidant, and anti-cancer potentials . One compound, 44 , displayed elevated antioxidant activity .

- This compound derivatives are explored as potential antidiabetic agents .

Data Tables and Case Studies

Mechanism of Action

Pyrimidine derivatives exert their effects through various mechanisms:

Antimetabolite Activity: Inhibits DNA synthesis by mimicking natural nucleotides.

Enzyme Inhibition: Inhibits enzymes like cyclooxygenase, reducing inflammation.

Antiviral Activity: Interferes with viral replication by incorporating into viral DNA.

Comparison with Similar Compounds

Comparative Analysis of Pyrimidine with Similar Heterocyclic Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Pharmacological Activity Comparison

Enzyme Inhibition

- COX-2 Inhibition : this compound derivatives (e.g., 5d ) exhibit superior COX-2 inhibition (IC50 = 0.16 µM) compared to benzimidazole- or benzothiazole-based analogues, with electron-withdrawing substituents enhancing activity .

- Aromatase Inhibition: this compound-containing diarylmethanes (e.g., 4,4'-dichlorodiphenyl derivatives) show nanomolar potency, rivaling imidazole and pyridine analogues .

- HBV Capsid Modulation : Dihydropyrimidines (e.g., 1j ) form hydrogen bonds with Trp102/Leu140 residues, enabling anti-HBc activity, whereas pyrimidines (e.g., 4b ) lack this interaction due to conformational rigidity .

Anticancer Activity

This compound derivatives (e.g., NSC 0318814) inhibit DNA topoisomerase I (Top1) with GI50 values of 15–25 mM in renal cancer, comparable to purine derivatives (e.g., NSC 0053340) . However, this compound-based fluorouracil targets thymidylate synthase, a mechanism distinct from purine antimetabolites like 6-mercaptopurine .

Molecular Interactions and Binding Modes

- Metal Coordination : The thione (C=S) moiety of this compound coordinates with Zn²⁺ and Mg²⁺ ions in enzymatic active sites, while carbonyl (C=O) groups form hydrogen bonds with residues like Tyr233 and Asn395 .

- DNA Intercalation: this compound analogues (e.g., Scutellaprostin G) intercalate between DNA bases similarly to purine-derived flavonoids but with distinct pharmacophore mappings .

Limitations and Contradictions

- False Positives : Fluorinated pyrimidines (e.g., TAT-1/2) initially misidentified as Tat inhibitors were later attributed to contaminants, underscoring the need for rigorous quality control .

- Bioactivity Variability : Substitution at C2/C4 positions in pyrimidines can enhance or nullify activity, as seen in COX-2 inhibition (e.g., 5d vs. 4a ) .

Biological Activity

Pyrimidine is a six-membered heterocyclic compound that plays a significant role in various biological processes and medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug development. This article explores the biological activities of this compound, highlighting key research findings, case studies, and relevant data tables.

Overview of this compound

This compound is integral to the structure of nucleic acids (DNA and RNA) and is found in essential biomolecules such as vitamins and neurotransmitters. The diverse biological activities of this compound derivatives stem from their structural variations, which can significantly influence their pharmacological properties.

Biological Activities

This compound derivatives have been reported to exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anti-inflammatory : Reduction in inflammation markers.

- Anticonvulsant : Efficacy in seizure control.

- Antihypertensive : Lowering blood pressure.

- Antidiabetic : Regulation of blood sugar levels.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. The position and nature of substituents on the this compound ring can enhance or diminish their pharmacological effects. For instance, studies have shown that electron-donating groups at specific positions can improve anti-inflammatory activity .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

-

Anticancer Activity :

A study synthesized novel this compound pyrazoline-anthracene derivatives, which showed potent anticancer activity against HepG2 and Huh-7 cell lines with IC50 values comparable to doxorubicin . This highlights the potential of this compound derivatives in cancer therapy. -

Anti-inflammatory Effects :

Research demonstrated that specific this compound derivatives exhibited significant anti-inflammatory effects by inhibiting COX-2 activity. The compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . -

Antimicrobial Efficacy :

A series of synthesized pyrimidines were tested for their anthelmintic activity against P. posthuma, revealing varying degrees of effectiveness compared to the standard drug albendazole . This underscores the versatility of this compound compounds in treating parasitic infections.

Properties

IUPAC Name |

pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPWVGJYEJSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

190201-51-5 | |

| Record name | Pyrimidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190201-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1051228 | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

12.9 [mmHg] | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

289-95-2, 25247-63-6 | |

| Record name | Pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025247636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.